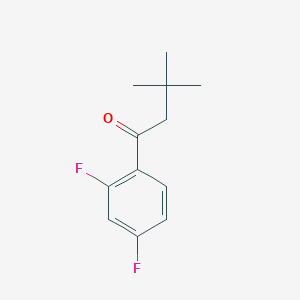

2',4'-Difluoro-3,3-dimethylbutyrophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2’,4’-Difluoro-3,3-dimethylbutyrophenone” is a synthetic compound . It has gained significant attention in scientific research in recent years. The compound has a molecular formula of C12H14F2O and a molecular weight of 212.24 g/mol . It appears as a clear, colorless oil .

Molecular Structure Analysis

The InChI code for “2’,4’-Difluoro-3,3-dimethylbutyrophenone” is 1S/C12H14F2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2’,4’-Difluoro-3,3-dimethylbutyrophenone” is a clear, colorless oil . The compound has a molecular weight of 212.24 g/mol . The IUPAC name for the compound is 1-(2,4-difluorophenyl)-3,3-dimethyl-1-butanone .

科学的研究の応用

Photochemical Additions and Temperature Dependence

The Paternò-Büchi reaction involving 2',4'-Difluoro-3,3-dimethylbutyrophenone (DFDMB) shows significant temperature-dependent regioselectivity. This reaction, involving the cycloaddition of the 5-6 double bond of 1,3-dimethylthymine with the carbonyl group of DFDMB, indicates a critical role for triplet 1,4-diradicals. The chemical yields and the selectivity-determining step in the reaction vary with temperature, suggesting potential applications in temperature-sensitive photochemical processes (Hei et al., 2005).

Fluorescence Applications in Solid State and Solutions

DFDMB derivatives have demonstrated potential in fluorescence applications. For instance, the synthesis of certain pyrone dyes involving DFDMB exhibited distinct fluorescence in solid states and various solvents, displaying positive solvatochromism. This suggests their application in fields requiring sensitive fluorescence detection (Hagimori et al., 2012).

Synthesis of Analogues with Biological Activities

DFDMB has been used in the synthesis of analogues like 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, which is structurally similar to compounds with high biological activities against HIV and HBV. This demonstrates the compound's potential in medicinal chemistry and drug design (Wu et al., 2004).

Decarbonylation Reactions

The use of DFDMB in decarbonylation reactions, as in the preparation of isobenzofuran-l(3h)-ones, provides insights into the reactivity of the compound under specific conditions. This has implications for synthetic organic chemistry and the preparation of complex organic molecules (Quinn & Rae, 1981).

Luminescent Material Design

Research involving DFDMB derivatives has led to the development of luminescent materials like heteroleptic cationic Ir(III) complexes. These complexes show potential for data security protection due to their piezochromic and vapochromic behaviors, highlighting their utility in smart luminescent material design (Song et al., 2016).

特性

IUPAC Name |

1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAUWJWWYLBASD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642412 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Difluoro-3,3-dimethylbutyrophenone | |

CAS RN |

898764-94-8 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。